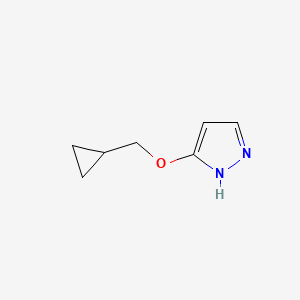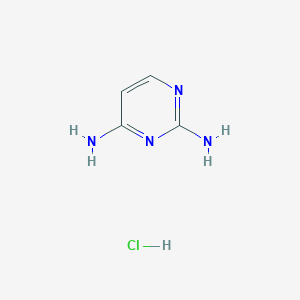
Pyrimidine-2,4-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine-2,4-diamine;hydrochloride is a derivative of pyrimidine, an important electron-rich aromatic heterocycle. Pyrimidine is a critical component of DNA and RNA, making it essential for various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing pyrimidine-2,4-diamine;hydrochloride involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride. The reaction is quenched with alcohol, and the product is dispersed in an organic solvent to obtain 2,4-diamino-6-hydroxypyrimidine hydrochloride. The hydrochloride is then neutralized with ammonia water to yield pyrimidine-2,4-diamine .
Industrial Production Methods
In industrial settings, the synthesis of pyrimidine-2,4-diamine;hydrochloride follows similar routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of dispersants with lower polarity helps in separating the product efficiently, and the recovery rate can reach up to 82% .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimidine-2,4-diamine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino groups on the pyrimidine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Phosphorus Oxychloride: Used for chlorination reactions.
Ammonia Water: Used for neutralization.
Ethyl Acetate: Commonly used for extraction and purification.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have different biological activities depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
Pyrimidine-2,4-diamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in DNA and RNA synthesis.
Medicine: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: Used in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of pyrimidine-2,4-diamine;hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in DNA synthesis, thereby exerting its anticancer effects. The compound can also interfere with viral replication by targeting viral enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine: Another diazine compound with similar biological activities.
Pyrazine: Known for its antimicrobial properties.
2,4-Diamino-6-chloropyrimidine: A closely related compound used in the synthesis of minoxidil.
Uniqueness
Pyrimidine-2,4-diamine;hydrochloride stands out due to its versatility in undergoing various chemical reactions and its broad range of applications in different fields. Its ability to form stable derivatives makes it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C4H7ClN4 |
|---|---|
Molekulargewicht |
146.58 g/mol |
IUPAC-Name |
pyrimidine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C4H6N4.ClH/c5-3-1-2-7-4(6)8-3;/h1-2H,(H4,5,6,7,8);1H |
InChI-Schlüssel |
LBEISLAZIABLCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


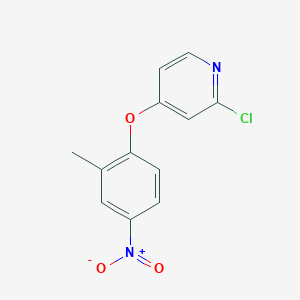
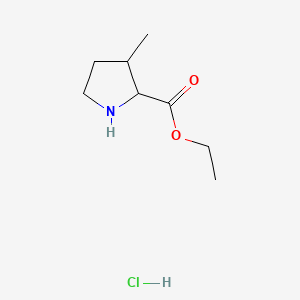
![7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride](/img/structure/B13917626.png)
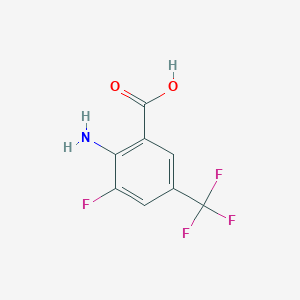
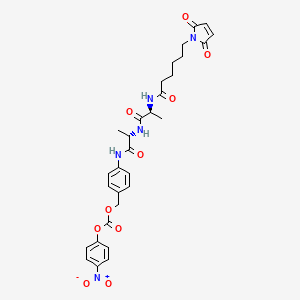
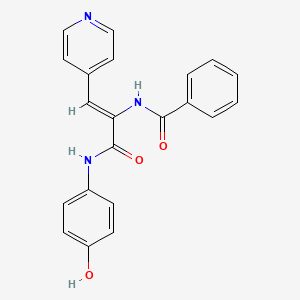

![Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid)](/img/structure/B13917655.png)
![9-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrido[2,3-b]indole](/img/structure/B13917656.png)
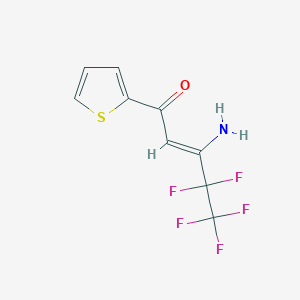
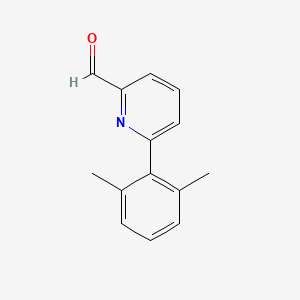
![Diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13917672.png)

